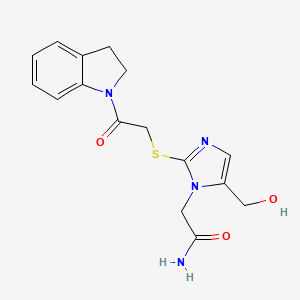

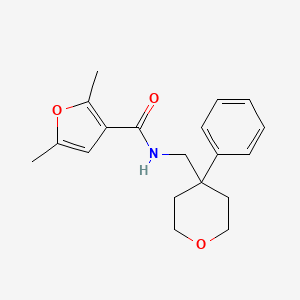

2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of intermediate acetamides with various thiols or isothiocyanates, suggesting a potential synthetic pathway for our compound of interest through similar methodologies. For instance, the synthesis of diverse thioacetamide derivatives as antibacterial agents demonstrates the versatility of acetamide intermediates in producing structurally complex compounds with significant biological activity (K. Ramalingam et al., 2019).

Molecular Structure Analysis

The characterization of molecular structures typically involves various spectroscopic techniques such as IR, NMR, and Mass spectra. The elucidation of structures through these methods is well-documented in the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, providing a basis for understanding the molecular structure of our compound (P. Yu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the reactivity of functional groups present within the structure, offering insights into potential reactions and properties of the compound . The facile synthesis and antimicrobial activity of β-lactam derivatives showcase the chemical reactivity and potential biological relevance of such compounds (A. Bishnoi et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, can be inferred from related studies. For example, the determination of pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides valuable information on the acidity and solubility characteristics of similar compounds (M. Duran & M. Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, particularly reactivity with other chemical entities, stability under various conditions, and potential for further chemical modifications, are crucial for understanding the versatility and applicability of the compound. The synthesis and anticancer activities of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives underline the chemical versatility and potential therapeutic applications of these compounds (M. Duran & Ş. Demirayak, 2012).

Scientific Research Applications

Synthesis and Antibacterial Activity

- Several derivatives of this compound were synthesized and showed significant antibacterial activity. For example, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which exhibited notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial and Antifungal Properties

- A study by Debnath and Ganguly (2015) on a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Anticancer Activities

- Duran and Demirayak (2012) synthesized derivatives of this compound and evaluated them for anticancer activities. They found that certain compounds exhibited reasonable anticancer activity against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012).

Antioxidant Properties

- The compound and its derivatives have been studied for their antioxidant properties. For instance, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, finding that some derivatives showed high selectivity and significant apoptosis percentage (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Catalytic Applications

- Serafimidou, Stamatis, and Louloudi (2008) synthesized an acetamide derivative bearing imidazole rings and evaluated it as a catalyst for alkene epoxidation, highlighting its potential in catalytic applications (Serafimidou, Stamatis, & Louloudi, 2008).

Anticonvulsant Evaluation

- The derivatives of this compound have been evaluated for anticonvulsant activities. For instance, Nath et al. (2021) designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, finding significant anticonvulsant activity in various tests (Nath et al., 2021).

Anti-Inflammatory Properties

- Bhor and Pawar (2022) synthesized benzimidazole derivatives and tested them for anti-inflammatory activity, finding that some compounds exhibited significant potency (Bhor & Pawar, 2022).

properties

IUPAC Name |

2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c17-14(22)8-20-12(9-21)7-18-16(20)24-10-15(23)19-6-5-11-3-1-2-4-13(11)19/h1-4,7,21H,5-6,8-10H2,(H2,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUVVEDIOVAANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)

![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)